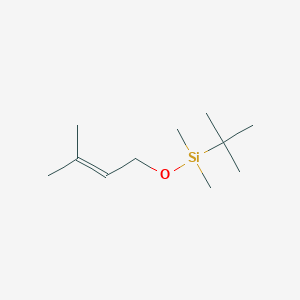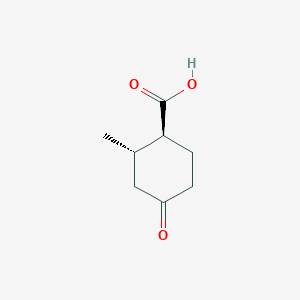
(1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid is an organic compound with a unique stereochemistry It is a chiral molecule, meaning it has non-superimposable mirror images
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropane adduct (1S,2S)-109 can be used to prepare the desired compound by selective transformation of vinyl and ester groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. For example, the E2 elimination reaction can occur when the compound is treated with a strong base, leading to the formation of a double bond .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different carboxylic acids, while reduction reactions can produce various alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid has several scientific research applications. Additionally, this compound is employed in the development of lanthanide-based complexes for use in optical and chiroptical probes .
Wirkmechanismus
The mechanism of action of (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to various biochemical effects . These interactions are crucial for its applications in catalysis and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid include other chiral cyclohexane derivatives, such as (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylic acid and (1S,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid .
Uniqueness: What sets this compound apart from its similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantioselective catalysts and chiral recognition agents .
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11)/t5-,7-/m0/s1 |
InChI-Schlüssel |
HUZUVHCSCARZQU-FSPLSTOPSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)CC[C@@H]1C(=O)O |
Kanonische SMILES |
CC1CC(=O)CCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


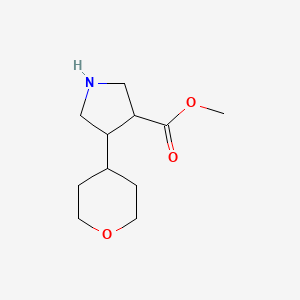
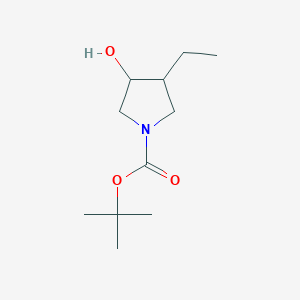
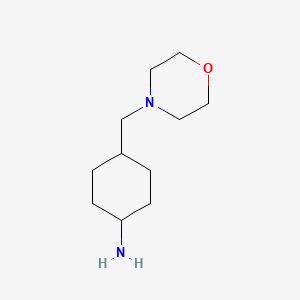
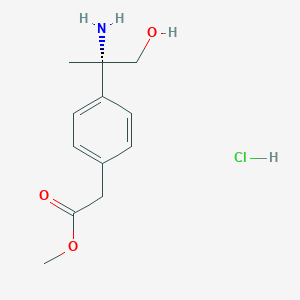
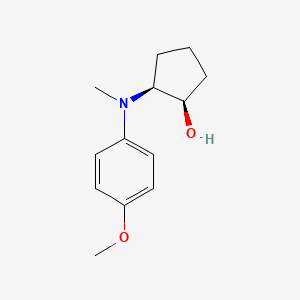
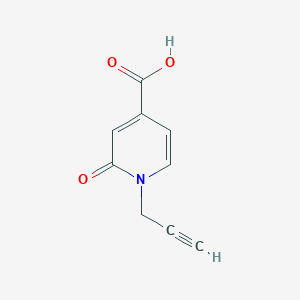
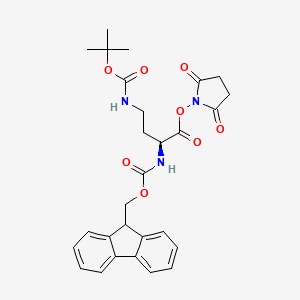

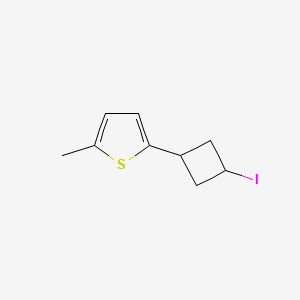
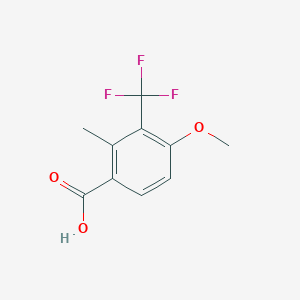
![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)


